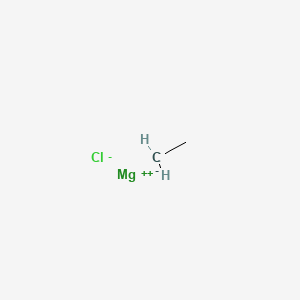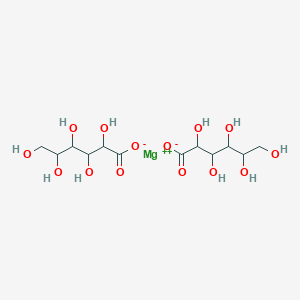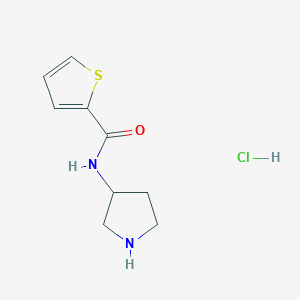
Magnesium(2+) ethanide chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylmagnesium chloride is an organometallic compound with the chemical formula C₂H₅MgCl . It is a member of the Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran or diethyl ether and is known for its high reactivity and sensitivity to moisture and air .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylmagnesium chloride is prepared by reacting ethyl chloride with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction is as follows:
C₂H₅Cl+Mg→C₂H₅MgCl
Industrial Production Methods: In industrial settings, the preparation of ethylmagnesium chloride follows a similar procedure but on a larger scale. The reaction is conducted in large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The product is then purified and stored in moisture-free containers .
Chemical Reactions Analysis
Types of Reactions: Ethylmagnesium chloride undergoes several types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Carboxylation: It reacts with carbon dioxide to form carboxylic acids.
Coupling Reactions: It can participate in coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Aldehydes and Ketones: React under anhydrous conditions to form secondary and tertiary alcohols.
Esters: React to form tertiary alcohols after two equivalents of the Grignard reagent are added.
Carbon Dioxide: Reacts to form carboxylic acids under anhydrous conditions.
Major Products:
Alcohols: From reactions with aldehydes, ketones, and esters.
Carboxylic Acids: From reactions with carbon dioxide.
Scientific Research Applications
Ethylmagnesium chloride is extensively used in scientific research due to its versatility:
Chemistry: It is a crucial reagent in organic synthesis for forming carbon-carbon bonds.
Biology and Medicine: It is used in the synthesis of various pharmaceuticals and biologically active compounds.
Industry: It is employed in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of ethylmagnesium chloride involves its role as a nucleophile. The carbon-magnesium bond in the compound is highly polarized, with the carbon atom carrying a partial negative charge. This makes the carbon atom nucleophilic, allowing it to attack electrophilic centers in other molecules, such as the carbonyl carbon in aldehydes and ketones. The reaction proceeds through the formation of a tetrahedral intermediate, which upon hydrolysis, yields the final alcohol product .
Comparison with Similar Compounds
- Methylmagnesium chloride (CH₃MgCl)
- Phenylmagnesium chloride (C₆H₅MgCl)
- Isopropylmagnesium chloride (C₃H₇MgCl)
Comparison: Ethylmagnesium chloride is unique due to its specific reactivity profile and the types of products it forms. Compared to methylmagnesium chloride, it introduces an ethyl group instead of a methyl group, which can influence the steric and electronic properties of the final product. Phenylmagnesium chloride, on the other hand, introduces a phenyl group, which can significantly alter the reactivity and properties of the product due to the aromatic ring .
Ethylmagnesium chloride stands out for its balance of reactivity and ease of handling, making it a preferred choice in many synthetic applications.
Properties
IUPAC Name |
magnesium;ethane;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5.ClH.Mg/c1-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCXQARVHOPWFJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12505180.png)


![5-(3-fluorophenyl)-4-hydroxy-2-(4-methylpiperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12505194.png)
![(2S,4R)-4-Hydroxy-N-[4-(4-methyl-5-thiazolyl)benzyl]pyrrolidine-2-carboxamide Hydrochloride](/img/structure/B12505206.png)


![3-(4-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12505224.png)

![2-(3,4-Dihydroxyphenyl)ethyl 6-deoxyhexopyranosyl-(1->3)-[hexopyranosyl-(1->6)]-4-O-[3-(3,4-dihydroxyphenyl)prop-2-enoyl]hexopyranoside](/img/structure/B12505228.png)

![sodium;6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12505242.png)
![N-cyclopentyl-3-[3-(4-methoxyphenyl)prop-2-enamido]benzamide](/img/structure/B12505255.png)

